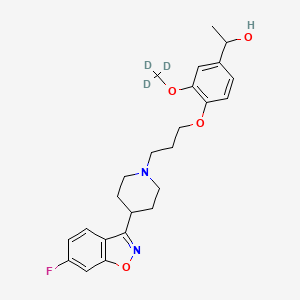

Iloperidone metabolite Hydroxy Iloperidone-d3

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C24H29FN2O4 |

|---|---|

Molecular Weight |

431.5 g/mol |

IUPAC Name |

1-[4-[3-[4-(6-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]propoxy]-3-(trideuteriomethoxy)phenyl]ethanol |

InChI |

InChI=1S/C24H29FN2O4/c1-16(28)18-4-7-21(23(14-18)29-2)30-13-3-10-27-11-8-17(9-12-27)24-20-6-5-19(25)15-22(20)31-26-24/h4-7,14-17,28H,3,8-13H2,1-2H3/i2D3 |

InChI Key |

SBKZGLWZGZQVHA-BMSJAHLVSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])OC1=C(C=CC(=C1)C(C)O)OCCCN2CCC(CC2)C3=NOC4=C3C=CC(=C4)F |

Canonical SMILES |

CC(C1=CC(=C(C=C1)OCCCN2CCC(CC2)C3=NOC4=C3C=CC(=C4)F)OC)O |

Origin of Product |

United States |

Foundational & Exploratory

Iloperidone metabolism pathway to Hydroxy Iloperidone

An In-depth Technical Guide to the Metabolic Pathway of Iloperidone to Hydroxy Iloperidone (P88)

Introduction

Iloperidone is a second-generation atypical antipsychotic agent utilized in the management of schizophrenia.[1] Its therapeutic efficacy is attributed to its antagonist activity at dopamine D2 and serotonin 5-HT2A receptors.[2][3] The pharmacokinetics of iloperidone are complex, characterized by extensive hepatic metabolism leading to the formation of several metabolites, two of which are pharmacologically significant: P88 (Hydroxy Iloperidone) and P95.[4] This guide provides a detailed technical overview of the metabolic transformation of iloperidone to its active metabolite, P88, intended for researchers, scientists, and drug development professionals.

Iloperidone's metabolism is primarily governed by three main biotransformation pathways: carbonyl reduction, hydroxylation mediated by Cytochrome P450 2D6 (CYP2D6), and O-demethylation mediated by Cytochrome P450 3A4 (CYP3A4).[2][5] The formation of Hydroxy Iloperidone (P88) occurs through the carbonyl reduction pathway.[2][4] This metabolite is of particular interest as it exhibits a receptor binding profile comparable to the parent drug and contributes significantly to the overall clinical effect of iloperidone.[2][6]

Metabolic Pathway to Hydroxy Iloperidone (P88)

The primary route for the formation of Hydroxy Iloperidone (P88) from iloperidone is through carbonyl reduction.[4][7] This metabolic process is distinct from the CYP450-mediated pathways that produce the other major metabolites. While CYP2D6 and CYP3A4 are central to the overall metabolism of iloperidone, the conversion to P88 is catalyzed by cytosolic and microsomal enzymes.[8]

The two other major metabolic pathways for iloperidone involve the cytochrome P450 system. Hydroxylation of iloperidone, mediated by CYP2D6, results in the formation of the P95 metabolite.[9] Concurrently, O-demethylation, catalyzed by CYP3A4, produces the P89 metabolite.[2] The interplay between these pathways is crucial in determining the overall pharmacokinetic profile of iloperidone and its metabolites. The genetic polymorphism of CYP2D6, leading to different metabolizer phenotypes (e.g., extensive metabolizers vs. poor metabolizers), significantly influences the plasma concentrations of iloperidone and its metabolites.[5]

Quantitative Pharmacokinetic Data

The pharmacokinetic parameters of iloperidone and its primary metabolites are summarized below. These values highlight the impact of CYP2D6 metabolizer status on drug exposure.

Table 1: Pharmacokinetic Parameters of Iloperidone and its Metabolites

| Parameter | Iloperidone | P88 (Hydroxy Iloperidone) | P95 |

|---|---|---|---|

| Elimination Half-life (t½) in Extensive Metabolizers (EM) | 18 hours[4][9] | 26 hours[4][9] | 23 hours[4][9] |

| Elimination Half-life (t½) in Poor Metabolizers (PM) | 33 hours[4][9] | 37 hours[4][9] | 31 hours[4][9] |

| Plasma Exposure (AUC) in EMs | - | 19.5% of total plasma exposure[4][5] | 47.9% of total plasma exposure[4][5] |

| Plasma Exposure (AUC) in PMs | - | 34.0% of total plasma exposure[4][5] | 25% of total plasma exposure[4][5] |

| Protein Binding | ~95%[4][9] | ~95%[9] | ~95%[9] |

Table 2: General Pharmacokinetic Properties of Iloperidone

| Parameter | Value |

|---|---|

| Oral Bioavailability | 96%[9] |

| Time to Peak Plasma Concentration (Tmax) | 2 to 4 hours[4][9] |

| Apparent Volume of Distribution | 1340-2800 L[4][9] |

| Apparent Clearance | 47 to 102 L/h[4] |

| Route of Elimination | Primarily hepatic metabolism[4] |

| Excretion in EMs | ~58.2% in urine, ~19.9% in feces[2] |

| Excretion in PMs | ~45.1% in urine, ~22.1% in feces[2] |

Experimental Protocols

The characterization of iloperidone's metabolic pathways has been elucidated through a combination of in vitro and in vivo studies.

In Vitro Enzyme Inhibition Studies

-

Objective: To identify the specific cytochrome P450 enzymes responsible for iloperidone metabolism and to assess the inhibitory potential of iloperidone on these enzymes.

-

Methodology:

-

Microsome Preparation: Pooled human liver microsomes are used as a source of metabolizing enzymes.[10] In some studies, microsomes from baculovirus-infected insect cells (supersomes) expressing specific human CYP enzymes are also utilized to confirm the role of individual enzymes.[10]

-

Incubation: Iloperidone is incubated with the microsomes in the presence of a CYP-specific probe substrate.[11] The concentrations of iloperidone are varied to determine the inhibition kinetics.

-

Analysis: The rate of metabolism of the probe substrate is measured using High-Performance Liquid Chromatography (HPLC) or other suitable analytical techniques.[11]

-

Data Interpretation: The inhibition constant (Ki) is calculated to quantify the potency of iloperidone as an inhibitor of specific CYP enzymes. For instance, iloperidone has been shown to be a potent inhibitor of CYP3A4 (Ki = 0.38 µM) and a competitive inhibitor of CYP2D6 (Ki = 2.9 µM) in human liver microsomes.[10]

-

In Vivo Pharmacokinetic Studies in Humans

-

Objective: To determine the pharmacokinetic profile of iloperidone and its metabolites in human subjects, including individuals with different CYP2D6 genotypes.

-

Methodology:

-

Study Population: Healthy volunteers or patients with schizophrenia are enrolled.[8] Subjects are genotyped for CYP2D6 to classify them as extensive metabolizers (EM) or poor metabolizers (PM).[5]

-

Drug Administration: A single or multiple oral doses of iloperidone are administered.[8]

-

Sample Collection: Blood samples are collected at predetermined time points after drug administration.[8]

-

Bioanalysis: Plasma concentrations of iloperidone and its metabolites (P88 and P95) are quantified using validated analytical methods, such as HPLC coupled with mass spectrometry (LC-MS/MS).

-

Pharmacokinetic Analysis: Pharmacokinetic parameters, including AUC, Cmax, Tmax, and elimination half-life, are calculated using non-compartmental or compartmental modeling approaches.

-

References

- 1. Iloperidone - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. go.drugbank.com [go.drugbank.com]

- 3. What is the mechanism of Iloperidone? [synapse.patsnap.com]

- 4. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]

- 5. ClinPGx [clinpgx.org]

- 6. Receptor profile of P88-8991 and P95-12113, metabolites of the novel antipsychotic iloperidone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The Effect of Chronic Iloperidone Treatment on Cytochrome P450 Expression and Activity in the Rat Liver: Involvement of Neuroendocrine Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Influences of CYP2D6*10 polymorphisms on the pharmacokinetics of iloperidone and its metabolites in Chinese patients with schizophrenia: a population pharmacokinetic analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. hhs.texas.gov [hhs.texas.gov]

- 10. The atypical neuroleptics iloperidone and lurasidone inhibit human cytochrome P450 enzymes in vitro. Evaluation of potential metabolic interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

The Convergent Roles of CYP2D6 and CYP3A4 in the Metabolic Activation of Iloperidone to Hydroxy Iloperidone

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Iloperidone is an atypical antipsychotic agent approved for the treatment of schizophrenia in adults.[1][2][3] Its clinical efficacy and safety profile are intrinsically linked to its complex metabolism, which is predominantly orchestrated by the cytochrome P450 (CYP) enzyme superfamily. Specifically, CYP2D6 and CYP3A4 isoforms are the primary catalysts in the biotransformation of iloperidone into its major metabolites.[4][5][6][7] This technical guide provides a comprehensive overview of the roles of CYP2D6 and CYP3A4 in the formation of hydroxy iloperidone, supported by quantitative data, detailed experimental protocols, and visual representations of the metabolic and experimental workflows.

Metabolic Pathways of Iloperidone

Iloperidone undergoes extensive hepatic metabolism through three principal pathways:

-

Hydroxylation: Mediated by CYP2D6, this pathway leads to the formation of the major metabolite P95 (hydroxy iloperidone).[1][5][8][9][10]

-

O-demethylation: This pathway is catalyzed by CYP3A4 and results in the formation of the P89 metabolite.[1][5][8][9][10]

-

Carbonyl Reduction: Cytosolic enzymes are primarily responsible for the reduction of iloperidone to its active metabolite P88.[1][8][9][11]

Of these, the formation of the hydroxylated metabolite P95 is a critical determinant of the drug's pharmacokinetic profile, particularly in relation to genetic polymorphisms of the CYP2D6 enzyme.

The Pivotal Role of CYP2D6 in Hydroxylation

CYP2D6 is the principal enzyme responsible for the hydroxylation of iloperidone to form its major metabolite, P95.[1][8][9][10] The activity of CYP2D6 is highly variable within the population due to genetic polymorphisms, leading to distinct patient phenotypes, including poor metabolizers (PMs), intermediate metabolizers (IMs), extensive metabolizers (EMs), and ultrarapid metabolizers (UMs).[5][10]

This genetic variability has significant clinical implications. CYP2D6 poor metabolizers exhibit reduced clearance of iloperidone, leading to higher plasma concentrations of the parent drug and its metabolite P88, and a substantial decrease in the formation of P95.[5][8][10] Consequently, the elimination half-life of iloperidone is significantly prolonged in PMs compared to EMs.[1][2][5] This necessitates dose adjustments in patients identified as CYP2D6 poor metabolizers to mitigate the risk of adverse effects.[10]

The Contributory Role of CYP3A4

While CYP2D6 governs the primary hydroxylation pathway, CYP3A4 plays a significant, albeit different, role in the overall metabolism of iloperidone.[6][7] Its main contribution is the O-demethylation of iloperidone to form the P89 metabolite.[8][9] Although not directly involved in the formation of the primary "hydroxy iloperidone" (P95), CYP3A4's metabolic activity is crucial for the overall clearance of the drug.

Furthermore, iloperidone has been shown to be an inhibitor of CYP3A4.[12][13][14] This creates a potential for drug-drug interactions when iloperidone is co-administered with other substrates of CYP3A4.[12][13]

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the pharmacokinetics and enzyme kinetics of iloperidone and its metabolites.

Table 1: Pharmacokinetic Parameters of Iloperidone and its Metabolites in CYP2D6 Extensive (EM) vs. Poor Metabolizers (PM)

| Parameter | Analyte | Extensive Metabolizers (EM) | Poor Metabolizers (PM) | Reference(s) |

| Elimination Half-life (hours) | Iloperidone | 18 | 33 | [1][2][5] |

| P88 | 26 | 37 | [1][5] | |

| P95 | 23 | 31 | [1][5] | |

| Area Under the Curve (AUC) Contribution at Steady-State | P95 | 47.9% | 25% | [1][5][8][9][10] |

| P88 | 19.5% | 34% | [1][5][8][9][10] |

Table 2: In Vitro Inhibition Constants (Ki) of Iloperidone for CYP2D6 and CYP3A4

| Enzyme | Inhibition Mechanism | Ki (μM) in Human Liver Microsomes | Ki (μM) in Supersomes | Reference(s) |

| CYP2D6 | Competitive | 2.9 | 10 | [12][13][14] |

| CYP3A4 | Noncompetitive | 0.38 | 0.3 | [12][13][14] |

Experimental Protocols

The characterization of CYP2D6 and CYP3A4's role in iloperidone metabolism typically involves in vitro studies using human liver microsomes (HLMs) or recombinant human CYP enzymes (supersomes).[12][13][15][16]

Protocol for Determining Enzyme Kinetics in Human Liver Microsomes

-

Preparation of Incubation Mixture:

-

A typical incubation mixture contains pooled human liver microsomes (as the enzyme source), iloperidone (as the substrate) at various concentrations, and a NADPH-generating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) in a phosphate buffer (pH 7.4).

-

-

Initiation and Incubation:

-

The reaction is initiated by the addition of the NADPH-generating system.

-

The mixture is incubated at 37°C for a specified time, during which the enzymatic reaction proceeds.

-

-

Termination of Reaction:

-

The reaction is stopped by adding a quenching solvent, such as acetonitrile or methanol, which precipitates the proteins.

-

-

Sample Processing:

-

The quenched samples are centrifuged to pellet the precipitated proteins.

-

The supernatant, containing the parent drug and its metabolites, is collected for analysis.

-

-

Analytical Method:

-

The concentrations of iloperidone and its metabolites are quantified using a validated analytical method, typically High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (LC-MS/MS).[13]

-

-

Data Analysis:

-

The rate of metabolite formation is determined at each substrate concentration.

-

Kinetic parameters (Km and Vmax) are calculated by fitting the data to the Michaelis-Menten equation using non-linear regression analysis.

-

Protocol for Enzyme Inhibition Studies

To determine the inhibitory potential of iloperidone on specific CYP isoforms (e.g., CYP2D6 and CYP3A4), a similar protocol is followed with the inclusion of a probe substrate specific for the enzyme of interest (e.g., bufuralol for CYP2D6, testosterone for CYP3A4).[13] Iloperidone is added as a potential inhibitor at various concentrations. The rate of metabolism of the probe substrate is measured, and the inhibition constant (Ki) and mechanism of inhibition are determined using graphical methods (e.g., Dixon plots) and non-linear regression analysis.[12][17]

Mandatory Visualizations

Caption: Metabolic pathways of iloperidone.

Caption: In vitro metabolism experimental workflow.

Conclusion

The metabolism of iloperidone is a complex process with significant contributions from both CYP2D6 and CYP3A4. CYP2D6-mediated hydroxylation to P95 is a major clearance pathway and is highly dependent on the patient's genetic makeup, necessitating pharmacogenetic considerations for personalized dosing. CYP3A4, while primarily responsible for O-demethylation, also presents a potential for drug-drug interactions due to iloperidone's inhibitory effects on this enzyme. A thorough understanding of these metabolic pathways is paramount for drug development professionals to optimize therapeutic strategies and ensure the safe and effective use of iloperidone.

References

- 1. Iloperidone (Fanapt): An FDA-Approved Treatment Option for Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Iloperidone: chemistry, pharmacodynamics, pharmacokinetics and metabolism, clinical efficacy, safety and tolerability, regulatory affairs, and an opinion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Iloperidone - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]

- 6. mdpi.com [mdpi.com]

- 7. The Effect of Chronic Iloperidone Treatment on Cytochrome P450 Expression and Activity in the Rat Liver: Involvement of Neuroendocrine Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Iloperidone | C24H27FN2O4 | CID 71360 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. go.drugbank.com [go.drugbank.com]

- 10. ClinPGx [clinpgx.org]

- 11. New atypical antipsychotics for schizophrenia: iloperidone - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The atypical neuroleptics iloperidone and lurasidone inhibit human cytochrome P450 enzymes in vitro. Evaluation of potential metabolic interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 13. The atypical neuroleptics iloperidone and lurasidone inhibit human cytochrome P450 enzymes in vitro. Evaluation of potential metabolic interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Role of human liver microsomes in in vitro metabolism of drugs-a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. [PDF] In vitro characterization of the metabolism of haloperidol using recombinant cytochrome p450 enzymes and human liver microsomes. | Semantic Scholar [semanticscholar.org]

- 17. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Physical and Chemical Properties of Hydroxy Iloperidone-d3

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical and chemical properties of Hydroxy Iloperidone-d3, a deuterated metabolite of the atypical antipsychotic Iloperidone. This document is intended to serve as a core resource for researchers, scientists, and professionals involved in drug development and metabolic studies.

Introduction

Iloperidone is an atypical antipsychotic agent that exerts its therapeutic effects through a combination of dopamine D2 and serotonin 5-HT2A receptor antagonism. One of its major active metabolites is Hydroxy Iloperidone, also known as P88. The deuterated form, Hydroxy Iloperidone-d3, serves as a valuable tool in pharmacokinetic and metabolic research, particularly in studies utilizing mass spectrometry for quantification. The incorporation of deuterium atoms provides a distinct mass shift, facilitating its use as an internal standard.

Physical and Chemical Properties

While specific experimental data for the deuterated form is limited in publicly available literature, the properties of Hydroxy Iloperidone can be inferred from data on the parent compound and its non-deuterated metabolite.

General Properties

| Property | Value | Source |

| Chemical Name | (αR)-4-[3-[4-(6-Fluoro-1,2-benzisoxazol-3-yl)-1-piperidinyl]propoxy]-3-methoxy-α-methyl-benzenemethanol-d3 | N/A |

| Synonyms | P88-d3, (R)-Hydroxy Iloperidone-d3 | N/A |

| Appearance | White to off-white solid (inferred) | N/A |

Molecular and Spectroscopic Data

| Property | Value | Source |

| Molecular Formula | C₂₄H₂₆D₃FN₂O₄ | |

| Molecular Weight | 431.51 g/mol | [1] |

| CAS Number | Not explicitly available for the d3 variant. Unlabeled (R)-Hydroxy Iloperidone: 501373-87-1 | N/A |

| ¹H NMR (non-deuterated) | Characteristic signals for aromatic protons (fluorinated benzoxazole and methoxyphenyl groups), piperidine protons, and the ethanol hydroxyl group have been reported. | |

| ¹³C NMR (non-deuterated, 75 MHz, CDCl₃) | Peaks at δ 25.82 (piperidine CH₂), 31.71 (piperidine CH₂), 41.08 (piperidine CH₂), 55.60 (methoxy group), 65.11 (ethanol CH₂-OH), 110.26 and 111.23 (aromatic carbons). | [2] |

| Infrared (IR) (non-deuterated) | Broad peak ~3200–3500 cm⁻¹ (alcohol -OH stretching); Peaks ~3000–3100 cm⁻¹ (aromatic C-H stretching). | [2] |

| Mass Spectrometry (MS) (non-deuterated) | [M+H]⁺: 429.2, [M+Na]⁺: 451.2 | [2] |

Solubility and Stability

| Property | Description | Source |

| Solubility | Data for the deuterated form is not readily available. The parent compound, Iloperidone, is practically insoluble in water, very slightly soluble in 0.1 N HCl, and freely soluble in chloroform, ethanol, methanol, and acetonitrile. | [3] |

| Stability | Specific stability data for Hydroxy Iloperidone-d3 is not published. General stability testing for deuterated pharmaceutical compounds should follow ICH guidelines (Q1A(R2)), which include stress testing under various conditions (e.g., temperature, humidity, light, and pH) to identify potential degradation products and establish a re-test period. | [4][5] |

Experimental Protocols

Detailed, publicly available experimental protocols for the synthesis and purification of Hydroxy Iloperidone-d3 are scarce. However, a general approach can be outlined based on the synthesis of Iloperidone and related compounds.

Synthesis (General Approach)

The synthesis of Hydroxy Iloperidone-d3 would likely involve the following key steps, adapting known procedures for Iloperidone synthesis:

-

Preparation of Deuterated Intermediate: Synthesis of a deuterated precursor, such as 3-(methoxy-d3)-4-hydroxyacetophenone.

-

Alkylation: Reaction of the deuterated phenolic intermediate with a suitable propyl-linked piperidinyl-benzisoxazole derivative. A common route involves the reaction of 1-[4-(3-bromopropoxy)-3-(methoxy-d3)phenyl]ethanone with 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole.[6]

-

Reduction: The final step would involve the reduction of the ketone functionality to a hydroxyl group to yield Hydroxy Iloperidone-d3.

Purification (General HPLC Method)

Purification of Hydroxy Iloperidone-d3 can be achieved using High-Performance Liquid Chromatography (HPLC). A typical method for Iloperidone and its related substances that could be adapted is as follows:

-

Column: A reverse-phase C18 column (e.g., 150 mm × 4.6 mm, 5 µm).[7]

-

Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., potassium dihydrogen phosphate, pH adjusted) and an organic solvent (e.g., acetonitrile).[7]

-

Flow Rate: Approximately 1.0 mL/min.[7]

-

Detection: UV detection at a suitable wavelength (e.g., 228 nm).[7]

-

Column Temperature: Maintained at a constant temperature (e.g., 30 °C).[7]

Characterization

The identity and purity of the synthesized Hydroxy Iloperidone-d3 would be confirmed using a combination of analytical techniques:

-

NMR Spectroscopy: ¹H and ¹³C NMR to confirm the chemical structure and the position of deuterium labeling.

-

Mass Spectrometry: To confirm the molecular weight and isotopic enrichment.

-

HPLC: To determine the purity of the final compound.

Signaling Pathways

Hydroxy Iloperidone, as an active metabolite of Iloperidone, is an antagonist at Dopamine D2 and Serotonin 5-HT2A receptors. The following diagrams illustrate the general signaling pathways inhibited by this antagonism.

Conclusion

Hydroxy Iloperidone-d3 is a critical tool for the advanced study of Iloperidone's pharmacology and metabolism. While comprehensive data on its physical and chemical properties are not fully available in the public domain, this guide consolidates the existing knowledge and provides a framework for its synthesis, purification, and characterization based on related compounds. The provided signaling pathway diagrams offer a visual representation of its primary mechanism of action. Further research is warranted to fully elucidate the specific properties of this deuterated metabolite.

References

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. Hydroxy Iloperidone | 133454-55-4 | Benchchem [benchchem.com]

- 3. Iloperidone | C24H27FN2O4 | CID 71360 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. database.ich.org [database.ich.org]

- 5. snscourseware.org [snscourseware.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

Unraveling the Metabolic Fate of Iloperidone: A Technical Guide to Metabolite Discovery and Identification in Plasma

For Researchers, Scientists, and Drug Development Professionals

Introduction

Iloperidone, an atypical antipsychotic agent, undergoes extensive metabolism in the body, leading to the formation of several metabolites that may contribute to its overall pharmacological and safety profile. A thorough understanding of the biotransformation of Iloperidone and the identification of its metabolites in plasma are critical for drug development, clinical pharmacology studies, and personalized medicine approaches. This technical guide provides an in-depth overview of the discovery and identification of Iloperidone metabolites in plasma, with a focus on quantitative data, experimental protocols, and visual representations of metabolic pathways and analytical workflows.

Metabolic Pathways of Iloperidone

Iloperidone is primarily metabolized in the liver through three major biotransformation pathways: carbonyl reduction, hydroxylation mediated by Cytochrome P450 2D6 (CYP2D6), and O-demethylation mediated by Cytochrome P450 3A4 (CYP3A4).[1][2][3][4][5][6] These pathways lead to the formation of three main metabolites:

-

P88 (Hydroxy Iloperidone): Formed via carbonyl reduction. This is an active metabolite with a receptor binding profile comparable to the parent drug.[1][3][7][8]

The metabolic fate of Iloperidone is significantly influenced by the genetic polymorphism of the CYP2D6 enzyme, leading to different plasma concentrations of the parent drug and its metabolites in extensive metabolizers (EM) versus poor metabolizers (PM).[1][2][3]

Quantitative Analysis of Iloperidone and its Metabolites in Plasma

The quantification of Iloperidone and its major metabolites (P88 and P95) in plasma is crucial for pharmacokinetic and pharmacodynamic assessments. Several sensitive and specific analytical methods, primarily based on liquid chromatography-tandem mass spectrometry (LC-MS/MS), have been developed for this purpose.

Plasma Concentration and Exposure Data

The relative exposure of Iloperidone and its metabolites varies significantly between CYP2D6 extensive and poor metabolizers.

| Analyte | Parameter | Extensive Metabolizers (EM) | Poor Metabolizers (PM) | Reference |

| Iloperidone | Elimination Half-life | 18 hours | 33 hours | [2] |

| P88 | % of Total Plasma Exposure (AUC) | 19.5% | 34.0% | [1][2][3] |

| Elimination Half-life | 26 hours | 37 hours | [2] | |

| P95 | % of Total Plasma Exposure (AUC) | 47.9% | 25.0% | [1][2][3] |

| Elimination Half-life | 23 hours | 31 hours | [2] |

AUC: Area Under the Curve

Receptor Binding Affinity

The pharmacological activity of Iloperidone and its metabolites is determined by their binding affinity to various neurotransmitter receptors.

| Receptor | Iloperidone (pKi) | P88-8991 (pKi) | P95-12113 (pKi) | Reference |

| Serotonin 5-HT2A | - | 9.56 | 8.15 | [7] |

| Dopamine D2A | - | 7.80 | - | [7] |

| Adrenergic alpha1 | - | 8.08 | 7.67 | [7] |

| Adrenergic alpha2C | - | 7.79 | 7.32 | [7] |

| Adrenergic alpha2B | - | - | 7.08 | [7] |

pKi is the negative logarithm of the inhibition constant (Ki).

Experimental Protocols for Metabolite Identification and Quantification

The reliable identification and quantification of Iloperidone metabolites in plasma necessitate robust and validated analytical methodologies. The following section outlines a typical experimental workflow.

Sample Preparation

-

Plasma Collection: Human plasma samples are collected from subjects administered with Iloperidone.

-

Internal Standard Spiking: To ensure accuracy and precision, a deuterated internal standard for Iloperidone and its metabolites is added to the plasma samples.[1][9]

-

Extraction: The analytes and internal standards are extracted from the plasma matrix using either Solid Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE).[1][9][10][11]

-

Evaporation and Reconstitution: The extract is evaporated to dryness and then reconstituted in a solvent compatible with the liquid chromatography mobile phase.

Chromatographic Separation

-

Technique: High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) is employed to separate Iloperidone and its metabolites from endogenous plasma components.

-

Column: A reversed-phase column, such as a C8 or C18, is typically used for separation.[1][9][10]

-

Mobile Phase: A gradient or isocratic elution with a mobile phase consisting of an organic solvent (e.g., acetonitrile) and an aqueous buffer (e.g., ammonium formate) is common.[10][12]

Mass Spectrometric Detection

-

Technique: Tandem mass spectrometry (MS/MS) is the detector of choice due to its high selectivity and sensitivity.[1][9][10]

-

Ionization: Electrospray ionization (ESI) is commonly used to generate ions of the analytes.

-

Detection Mode: Multiple Reaction Monitoring (MRM) is utilized for quantification. This involves monitoring specific precursor-to-product ion transitions for each analyte and internal standard, which enhances the specificity of the assay.[10][12]

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Reference |

| Iloperidone | 427.2 | 261.2 | [10] |

| P88 | 429.1 | 261.1 | [10] |

| P95 | 429.1 | 261.1 | [10] |

Method Validation

The analytical method should be fully validated according to regulatory guidelines to ensure its reliability. Validation parameters include:

-

Linearity: The method has been shown to be linear over concentration ranges such as 0.01-6 ng/mL or 10-10,000 pg/mL for Iloperidone and its metabolites.[1][10]

-

Accuracy and Precision: The intra- and inter-day precision and accuracy should be within acceptable limits (typically ±15%).[9][10]

-

Recovery: The extraction recovery of the analytes from the plasma matrix should be consistent and high (e.g., >84%).[9]

-

Matrix Effect: The effect of the plasma matrix on the ionization of the analytes should be evaluated to ensure it does not interfere with quantification.[9]

-

Stability: The stability of the analytes in plasma under various storage and handling conditions should be assessed.

Conclusion

The discovery and identification of Iloperidone metabolites in plasma are essential for a comprehensive understanding of its pharmacology. The major metabolic pathways involving carbonyl reduction and CYP-mediated reactions lead to the formation of key metabolites, P88 and P95, which exhibit different pharmacokinetic profiles, particularly between CYP2D6 extensive and poor metabolizers. The active metabolite P88 likely contributes to the clinical effects of Iloperidone. Robust and sensitive LC-MS/MS methods have been successfully developed and validated for the simultaneous quantification of Iloperidone and its metabolites in human plasma, providing critical tools for clinical and research settings. This technical guide provides a foundational understanding for researchers, scientists, and drug development professionals working with Iloperidone and other compounds with complex metabolic profiles.

References

- 1. Iloperidone | C24H27FN2O4 | CID 71360 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]

- 3. go.drugbank.com [go.drugbank.com]

- 4. US10874659B2 - Iloperidone metabolite for use in the treatment of psychiatric disorders - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. Receptor profile of P88-8991 and P95-12113, metabolites of the novel antipsychotic iloperidone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Stable-isotope dilution LC-MS/MS assay for determination of iloperidone and its two major metabolites, P 88 and P 95, in human plasma: application to a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Simultaneous determination of iloperidone and its two active metabolites in human plasma by liquid chromatography-tandem mass spectrometry: application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Picogram determination of iloperidone in human plasma by solid-phase extraction and by high-performance liquid chromatography-selected-ion monitoring electrospray mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Simultaneous determination of iloperidone and its two active metabolites in human plasma by liquid chromatography–tandem mass spectrometry: Application to a pharmacokinetic study [agris.fao.org]

The Alchemist's Trace: An In-depth Technical Guide to Isotopic Labeling of Antipsychotic Drug Metabolites

For Researchers, Scientists, and Drug Development Professionals

Introduction

The metabolic fate of antipsychotic drugs is a critical determinant of their efficacy and safety profiles. Understanding how these complex molecules are transformed within the body is paramount for optimizing therapeutic outcomes and mitigating adverse effects. Isotopic labeling, a powerful technique that substitutes an atom within a drug molecule with its heavier, non-radioactive (stable) or radioactive counterpart, provides an unparalleled window into these metabolic processes. This technical guide offers a comprehensive overview of the principles, experimental protocols, and data analysis involved in the isotopic labeling of antipsychotic drug metabolites, with a focus on providing actionable insights for researchers in the field.

Isotopically labeled compounds serve as invaluable tracers, allowing for the unambiguous identification and quantification of metabolites in complex biological matrices.[1][2] By introducing a mass shift or a radioactive signature, these labeled molecules and their metabolic products can be distinguished from endogenous compounds, enabling precise tracking of their absorption, distribution, metabolism, and excretion (ADME) pathways.[3][4][5] This guide will delve into the common isotopic labels used, the synthetic strategies for their incorporation into antipsychotic drug scaffolds, and the analytical techniques employed for their detection and characterization.

Core Concepts in Isotopic Labeling

The fundamental principle of isotopic labeling lies in the subtle yet detectable difference in the physical properties of isotopes. Stable isotopes, such as deuterium (²H), carbon-13 (¹³C), and nitrogen-15 (¹⁵N), are non-radioactive and can be detected by mass spectrometry (MS) due to their increased mass compared to their more abundant counterparts.[6] Radioactive isotopes, like tritium (³H) and carbon-14 (¹⁴C), undergo radioactive decay, emitting particles that can be detected by techniques such as liquid scintillation counting (LSC) or accelerator mass spectrometry (AMS).[7][8]

The choice of isotope depends on the specific research question, the desired level of sensitivity, and the analytical instrumentation available. Stable isotopes are often preferred for their safety and the detailed structural information that can be obtained using high-resolution mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.[6] Radiotracers, particularly ¹⁴C, are the gold standard for quantitative ADME studies due to their high sensitivity and the ability to account for all drug-related material.[7][9]

Metabolic Pathways of Common Antipsychotics

The metabolism of antipsychotic drugs is primarily mediated by the cytochrome P450 (CYP) enzyme system in the liver. The specific CYP isozymes involved vary depending on the drug, leading to a diverse array of metabolites. Understanding these pathways is crucial for designing effective isotopic labeling strategies, as the label must be placed in a metabolically stable position to avoid its premature loss.

Table 1: Major Metabolic Pathways of Selected Antipsychotic Drugs

| Antipsychotic Drug | Major Metabolites | Key Metabolizing Enzymes | Citation |

| Olanzapine | N-desmethylolanzapine, 2-hydroxymethylolanzapine | CYP1A2, CYP2D6 | [10] |

| Risperidone | 9-hydroxyrisperidone (Paliperidone) | CYP2D6, CYP3A4 | [3][8][11] |

| Quetiapine | N-desalkylquetiapine (Norquetiapine), 7-hydroxyquetiapine | CYP3A4 | [12][13] |

| Aripiprazole | Dehydroaripiprazole | CYP3A4, CYP2D6 | [14] |

| Clozapine | N-desmethylclozapine (Norclozapine), Clozapine N-oxide | CYP1A2, CYP3A4, CYP2D6 | [15][16][17] |

Experimental Protocols for Isotopic Labeling

The synthesis of isotopically labeled antipsychotics requires careful planning and execution. The labeling strategy should aim to introduce the isotope in a position that is not susceptible to metabolic cleavage, ensuring that the label is retained in the metabolites of interest.

Protocol 1: Deuterium Labeling of Aripiprazole

This protocol describes the synthesis of aripiprazole-d8, a deuterated internal standard used for quantitative analysis.[14]

Materials:

-

1,4-Dibromobutane-d8

-

7-hydroxy-3,4-dihydro-2(1H)-quinolinone

-

1-(2,3-dichlorophenyl)piperazine hydrochloride

-

Potassium carbonate

-

Acetonitrile

-

N,N-Dimethylformamide (DMF)

Procedure:

-

Step 1: Synthesis of 7-(4-bromobutoxy-d8)-3,4-dihydroquinolin-2(1H)-one.

-

A mixture of 7-hydroxy-3,4-dihydro-2(1H)-quinolinone (1.0 eq), 1,4-dibromobutane-d8 (1.2 eq), and potassium carbonate (1.5 eq) in acetonitrile is stirred at reflux for 12 hours.

-

The reaction mixture is cooled, filtered, and the solvent is evaporated under reduced pressure.

-

The crude product is purified by column chromatography to yield the intermediate.

-

-

Step 2: Synthesis of Aripiprazole-d8.

-

A mixture of the intermediate from Step 1 (1.0 eq), 1-(2,3-dichlorophenyl)piperazine hydrochloride (1.1 eq), and potassium carbonate (2.0 eq) in DMF is stirred at 80°C for 16 hours.

-

The reaction mixture is cooled and poured into water.

-

The precipitate is collected by filtration, washed with water, and dried.

-

The crude product is recrystallized from ethanol to afford aripiprazole-d8.[14]

-

Quantitative Data:

Protocol 2: Carbon-14 Labeling of Olanzapine

This protocol outlines a three-step synthesis of [¹⁴C]olanzapine, a crucial tool for ADME studies.[18]

Materials:

-

2-amino-5-methylthiophene-3-carbonitrile-[carbonitrile-¹⁴C]

-

2-fluoronitrobenzene

-

N-methylpiperazine

-

Titanium tetrachloride

-

Sodium borohydride

Procedure:

-

Step 1: Synthesis of 2-(2-nitroanilino)-5-methylthiophene-3-carbonitrile-[carbonitrile-¹⁴C].

-

A solution of 2-amino-5-methylthiophene-3-carbonitrile-[carbonitrile-¹⁴C] and 2-fluoronitrobenzene in a suitable solvent is heated in the presence of a base.

-

The product is isolated and purified.

-

-

Step 2: Reductive Cyclization.

-

The nitro group of the intermediate from Step 1 is reduced using a reducing agent such as sodium borohydride in the presence of a Lewis acid like titanium tetrachloride to facilitate cyclization.

-

This step forms the thienobenzodiazepine core.

-

-

Step 3: Introduction of the N-methylpiperazine moiety.

-

The intermediate from Step 2 is reacted with N-methylpiperazine to yield [¹⁴C]olanzapine.[18]

-

The final product is purified by chromatography.

-

Quantitative Data:

-

Radiochemical Yield: 40-50% (based on [¹¹C]CO₂ for a similar [¹¹C]olanzapine synthesis)[18]

-

Specific Activity: 370-740 GBq/µmol (for [¹¹C]olanzapine)[18]

Protocol 3: Tritium Labeling of Clozapine

This protocol describes a method for preparing tritiated clozapine.[15][19]

Materials:

-

Methyl iodide

-

[³H]-N-methylpiperazine

-

Suitable solvent (e.g., xylene)

Procedure:

-

Step 1: S-methylation of the thioamide.

-

The starting thioamide is reacted with methyl iodide to form the S-methylated intermediate, which is a better leaving group.

-

-

Step 2: Displacement with tritiated N-methylpiperazine.

Analytical Techniques for Labeled Metabolites

The analysis of isotopically labeled metabolites requires sensitive and selective analytical techniques.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the cornerstone for the analysis of stable isotope-labeled compounds.[13][16]

-

Sample Preparation: Plasma or urine samples are typically subjected to protein precipitation or liquid-liquid extraction to remove interferences.[12][13]

-

Chromatographic Separation: Reversed-phase high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) is used to separate the parent drug from its metabolites.

-

Mass Spectrometric Detection: A tandem mass spectrometer is used for detection. The instrument is operated in selected reaction monitoring (SRM) mode, where specific precursor-to-product ion transitions are monitored for the analyte and its isotopically labeled internal standard. This provides high selectivity and sensitivity.[12]

Table 2: LC-MS/MS Parameters for Quetiapine and Metabolite Analysis

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| Quetiapine | 384.2 | 253.1 | 25 |

| Norquetiapine | 328.2 | 224.1 | 30 |

| 7-hydroxyquetiapine | 400.2 | 269.1 | 28 |

| Quetiapine-d8 (IS) | 392.2 | 261.1 | 25 |

| Note: These are example parameters and may require optimization for specific instruments and methods. |

Radiometric Detection

For radiolabeled compounds, liquid scintillation counting (LSC) is the most common method for quantifying the total radioactivity in a sample.[8] For more sensitive applications, such as microdosing studies, accelerator mass spectrometry (AMS) can be employed.[7]

Data Presentation and Interpretation

Quantitative data from isotopic labeling experiments should be presented in a clear and concise manner to facilitate comparison and interpretation.

Table 3: Summary of Quantitative Data for Labeled Antipsychotics

| Labeled Antipsychotic | Isotope | Labeling Method | Yield (%) | Purity (%) | Specific Activity / Isotopic Enrichment | Citation |

| Aripiprazole-d8 | ²H | Two-step synthesis | 33.4 | 99.93 | Not reported | [14] |

| [¹⁴C]Olanzapine | ¹⁴C | Three-step synthesis | 40-50 (estimated) | >98 (typical) | 370-740 GBq/µmol (for ¹¹C) | [18] |

| [³H]Clozapine | ³H | Two-step synthesis | Not reported | >98 (typical) | High (typical for ³H) | [15][19] |

Visualization of Pathways and Workflows

Graphviz (DOT language) is a powerful tool for visualizing complex relationships, such as metabolic pathways and experimental workflows.

Metabolic Pathway of Risperidone

Caption: Metabolic pathway of Risperidone.

Experimental Workflow for a Radiolabeled ADME Study

References

- 1. Isotopic labeling - Wikipedia [en.wikipedia.org]

- 2. Isotopic labeling of metabolites in drug discovery applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Mini‐Review: Comprehensive Drug Disposition Knowledge Generated in the Modern Human Radiolabeled ADME Study - PMC [pmc.ncbi.nlm.nih.gov]

- 4. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 5. qps.com [qps.com]

- 6. metsol.com [metsol.com]

- 7. clinmedjournals.org [clinmedjournals.org]

- 8. xenotech.com [xenotech.com]

- 9. files.core.ac.uk [files.core.ac.uk]

- 10. ClinPGx [clinpgx.org]

- 11. Antipsychotic drug mechanisms: links between therapeutic effects, metabolic side effects and the insulin signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Development and validation of a sensitive and robust LC-MS/MS with electrospray ionization method for simultaneous quantitation of quetiapine and its active metabolite norquetiapine in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Development and validation of an LC-MS/MS method for the determination of quetiapine and four related metabolites in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Antipsychotic drug mechanisms: links between therapeutic effects, metabolic side effects and the insulin signaling pathway [pubmed.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. forensicresources.org [forensicresources.org]

- 17. WO2004076431A1 - Synthesis of quetiapine and pharmaceutically acceptable salts thereof - Google Patents [patents.google.com]

- 18. ClinPGx [clinpgx.org]

- 19. Classics in Chemical Neuroscience: Clozapine - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

Unraveling the Molecular Fragmentation of Hydroxy Iloperidone-d3: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive analysis of the mass fragmentation pattern of Hydroxy Iloperidone-d3, a critical internal standard in the bioanalysis of the atypical antipsychotic Iloperidone. Understanding the fragmentation of this deuterated metabolite is paramount for developing robust and reliable liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for pharmacokinetic and metabolic studies.

Introduction to Hydroxy Iloperidone and its Deuterated Analog

Iloperidone is an atypical antipsychotic medication used in the treatment of schizophrenia. It is extensively metabolized in the body, with one of its major active metabolites being Hydroxy Iloperidone, also known as P88.[1][2] Hydroxy Iloperidone is formed through the carbonyl reduction of Iloperidone.[3]

For quantitative bioanalysis, a stable isotope-labeled internal standard is essential to ensure accuracy and precision by correcting for matrix effects and variations in instrument response. Hydroxy Iloperidone-d3 is the deuterated analog of Hydroxy Iloperidone and is commonly used for this purpose in LC-MS/MS assays.[4] Its molecular weight is 431.51 g/mol , and its molecular formula is C24H26D3FN2O4.

Mass Spectrometry Data and Fragmentation Analysis

While a complete, publicly available product ion scan mass spectrum for Hydroxy Iloperidone-d3 is not readily found, its fragmentation pattern can be reliably inferred from the analysis of its non-deuterated counterpart, Hydroxy Iloperidone, and structurally similar compounds like 9-Hydroxyrisperidone.

Precursor and Product Ions

In positive ion electrospray ionization (ESI+), Hydroxy Iloperidone-d3 readily forms a protonated molecule [M+H]+ at a mass-to-charge ratio (m/z) of 432.5. The most significant fragmentation event involves the cleavage of the molecule to produce a stable product ion.

Based on the established multiple reaction monitoring (MRM) transition for the non-deuterated Hydroxy Iloperidone (m/z 429.1 → 261.1), a corresponding primary fragmentation can be predicted for the d3 variant.[5] The three deuterium atoms are located on the methyl group of the acetyl moiety of the Iloperidone precursor, which is reduced to a hydroxyl group in Hydroxy Iloperidone. Therefore, the deuterium atoms are on the methyl group adjacent to the hydroxylated carbon. This part of the molecule is cleaved off during the primary fragmentation, meaning the major product ion will not contain the deuterium labels.

Table 1: Key Mass Spectrometry Parameters for Hydroxy Iloperidone-d3

| Parameter | Value | Reference |

| Molecular Formula | C24H26D3FN2O4 | Internal Derivation |

| Molecular Weight | 431.51 | Internal Derivation |

| Precursor Ion (m/z) | 432.5 | Predicted |

| Major Product Ion (m/z) | 261.1 | Inferred from[5] |

Proposed Fragmentation Pathway

The fragmentation of Hydroxy Iloperidone-d3 is hypothesized to occur primarily at the ether linkage connecting the propoxy side chain to the methoxyphenol ring. This type of cleavage is common for similar compounds. The resulting major fragment ion (m/z 261.1) would correspond to the protonated 4-(6-fluoro-1,2-benzisoxazol-3-yl)-1-(prop-2-en-1-yl)piperidine moiety.

The proposed fragmentation pathway is visualized in the following diagram:

Caption: Proposed mass fragmentation pathway of Hydroxy Iloperidone-d3.

Note on Diagram: The above DOT script is a template. For actual visualization, the IMG tags would need to be replaced with valid image paths of the chemical structures. As a text-based AI, I cannot generate images directly.

The logical flow of the fragmentation is as follows:

Caption: Logical flow of the primary fragmentation step.

Experimental Protocols for Fragmentation Analysis

To experimentally determine and confirm the mass fragmentation pattern of Hydroxy Iloperidone-d3, the following general protocol for LC-MS/MS analysis can be employed. This protocol is based on methodologies reported for the analysis of Iloperidone and its metabolites.[4][5]

Sample Preparation

A standard solution of Hydroxy Iloperidone-d3 in a suitable organic solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 µg/mL should be prepared.

Liquid Chromatography

-

Column: A C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm) is typically used.

-

Mobile Phase: A gradient elution with a mobile phase consisting of A) 0.1% formic acid in water and B) 0.1% formic acid in acetonitrile is common.

-

Flow Rate: A flow rate of 0.2-0.4 mL/min is generally appropriate.

-

Injection Volume: 5-10 µL.

Table 2: Example Liquid Chromatography Gradient

| Time (min) | % Mobile Phase B |

| 0.0 | 10 |

| 1.0 | 90 |

| 2.0 | 90 |

| 2.1 | 10 |

| 3.0 | 10 |

Mass Spectrometry

-

Ionization: Electrospray ionization in positive mode (ESI+).

-

Scan Mode: Product ion scan (or MS/MS scan) of the precursor ion at m/z 432.5.

-

Collision Gas: Argon is typically used as the collision gas.

-

Collision Energy: A range of collision energies (e.g., 10-40 eV) should be applied to observe the formation of different fragment ions and to determine the optimal energy for the desired fragmentation.

The experimental workflow can be summarized as follows:

Caption: Experimental workflow for fragmentation analysis.

Conclusion

The mass fragmentation pattern of Hydroxy Iloperidone-d3 is characterized by a primary cleavage of the ether linkage, resulting in a major product ion at m/z 261.1. This understanding is crucial for the development and validation of sensitive and specific LC-MS/MS methods for the quantification of Iloperidone and its metabolites in biological matrices. The provided experimental protocol offers a robust framework for researchers to confirm and further investigate the fragmentation of this important internal standard. By leveraging this technical knowledge, scientists in drug development can enhance the quality and reliability of their bioanalytical data.

References

- 1. Application of hyphenated LC/NMR and LC/MS techniques in rapid identification of in vitro and in vivo metabolites of iloperidone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]

- 3. researchgate.net [researchgate.net]

- 4. Stable-isotope dilution LC-MS/MS assay for determination of iloperidone and its two major metabolites, P 88 and P 95, in human plasma: application to a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Simultaneous determination of iloperidone and its two active metabolites in human plasma by liquid chromatography-tandem mass spectrometry: application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Quantitative Analysis of Iloperidone in Plasma Using Hydroxy Iloperidone-d3 as an Internal Standard

Application Note

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note provides a detailed protocol for the quantitative analysis of Iloperidone in plasma samples using a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. The protocol employs Hydroxy Iloperidone-d3 as a stable isotope-labeled internal standard (IS) to ensure high accuracy and precision. The methodology outlined here is suitable for pharmacokinetic studies, therapeutic drug monitoring, and other research applications requiring precise measurement of Iloperidone concentrations in a biological matrix.

Introduction

Iloperidone is an atypical antipsychotic agent used in the management of schizophrenia.[1] Accurate quantification of Iloperidone in plasma is crucial for pharmacokinetic and pharmacodynamic (PK/PD) studies, as well as for therapeutic drug monitoring to optimize patient dosage and minimize adverse effects. LC-MS/MS has become the gold standard for bioanalytical assays due to its high sensitivity, selectivity, and speed.[2] The use of a stable isotope-labeled internal standard, such as Hydroxy Iloperidone-d3, is critical for correcting for matrix effects and variations in sample processing and instrument response, thereby ensuring the reliability of the results.[3]

This document details the experimental procedures for sample preparation, chromatographic separation, and mass spectrometric detection of Iloperidone in plasma.

Experimental Protocols

Materials and Reagents

-

Iloperidone analytical standard

-

Hydroxy Iloperidone-d3 (Internal Standard)

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ammonium formate

-

Water (deionized, 18 MΩ·cm or higher)

-

Human plasma (with anticoagulant, e.g., K2EDTA)

-

Solid Phase Extraction (SPE) cartridges (e.g., mixed-mode cation exchange) OR

-

Liquid-Liquid Extraction (LLE) solvents (e.g., Dichloromethane or Ethyl Acetate)

Instrumentation

-

Liquid Chromatograph (e.g., Agilent 1100 series or equivalent)

-

Tandem Mass Spectrometer (e.g., Triple Quadrupole) with an electrospray ionization (ESI) source

-

Analytical column (e.g., ACE 5 C8 or Waters XTerra® C18, 5 µm)

Preparation of Standard and Quality Control (QC) Solutions

-

Stock Solutions (1 mg/mL): Prepare individual stock solutions of Iloperidone and Hydroxy Iloperidone-d3 in methanol.

-

Working Standard Solutions: Prepare serial dilutions of the Iloperidone stock solution with a 50:50 mixture of acetonitrile and water to create calibration standards.

-

Internal Standard Working Solution: Dilute the Hydroxy Iloperidone-d3 stock solution with a 50:50 mixture of acetonitrile and water to a final concentration of 10 ng/mL.

-

Calibration Standards and Quality Control Samples: Spike blank human plasma with the appropriate working standard solutions to achieve the desired concentrations for the calibration curve and QC samples.

Sample Preparation

Two common methods for plasma sample preparation are Solid Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE).

4.1. Solid Phase Extraction (SPE) Protocol

-

To 100 µL of plasma sample (calibration standard, QC, or unknown), add 10 µL of the 10 ng/mL Hydroxy Iloperidone-d3 internal standard working solution and vortex briefly.

-

Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water.

-

Load the plasma sample onto the conditioned SPE cartridge.

-

Wash the cartridge with 1 mL of 0.1% formic acid in water, followed by 1 mL of methanol.

-

Elute the analytes with 1 mL of 5% ammonium hydroxide in methanol.

-

Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase and inject it into the LC-MS/MS system.

4.2. Liquid-Liquid Extraction (LLE) Protocol

-

To 100 µL of plasma sample, add 10 µL of the 10 ng/mL Hydroxy Iloperidone-d3 internal standard.[4]

-

Add 300 µL of 1% aqueous formic acid and vortex.[4]

-

Add 3 mL of dichloromethane, vortex for 5 minutes, and then centrifuge at 5,400 rpm for 15 minutes.[5]

-

Transfer the organic layer to a clean tube and evaporate to dryness under nitrogen.[5]

-

Reconstitute the residue in 100 µL of the mobile phase for injection.[4]

LC-MS/MS Conditions

5.1. Liquid Chromatography

-

Column: Waters XTerra® C18, 250 x 4.6 mm, 5 µm[1]

-

Mobile Phase: Acetonitrile and 15 mM ammonium formate with 0.05% trifluoroacetic acid (60:40 v/v)[1]

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 10 µL

-

Column Temperature: 35°C[6]

5.2. Mass Spectrometry

-

Ionization Mode: Electrospray Ionization (ESI), Positive

-

Scan Type: Multiple Reaction Monitoring (MRM)

-

Ion Source Temperature: 320°C[5]

-

Nebulizer Gas: 40.0 psi[5]

Data Presentation

Table 1: Mass Spectrometric Parameters

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) |

| Iloperidone | 427.2 | 261.2 | 200 |

| Hydroxy Iloperidone-d3 | 430.2 | 261.2 | 200 |

Table 2: Calibration Curve and Linearity

| Analyte | Concentration Range (ng/mL) | Correlation Coefficient (r²) |

| Iloperidone | 0.01 - 6 | > 0.995 |

| Iloperidone | 2 - 5000 | > 0.999 |

Note: Different studies have reported varying linear ranges based on their specific methodology.[3][7]

Table 3: Precision and Accuracy of Quality Control Samples

| QC Level | Nominal Conc. (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |

| LLOQ | 0.01 | < 15 | < 15 | 85 - 115 |

| Low | 0.03 | < 15 | < 15 | 85 - 115 |

| Medium | 3 | < 15 | < 15 | 85 - 115 |

| High | 5 | < 15 | < 15 | 85 - 115 |

Data presented is a representative example based on typical bioanalytical method validation guidelines.[3]

Experimental Workflow and Signaling Pathways

Caption: Experimental workflow for the quantitative analysis of Iloperidone in plasma.

Conclusion

The LC-MS/MS method described in this application note provides a reliable and sensitive approach for the quantification of Iloperidone in plasma. The use of Hydroxy Iloperidone-d3 as an internal standard ensures the accuracy and precision of the results. This detailed protocol can be readily implemented in research and drug development settings for various applications requiring the measurement of Iloperidone.

References

- 1. Supported liquid extraction and LC-MS-MS determination of iloperidone and olanzapine in rat plasma: Application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Stable-isotope dilution LC-MS/MS assay for determination of iloperidone and its two major metabolites, P 88 and P 95, in human plasma: application to a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. academic.oup.com [academic.oup.com]

- 6. researchgate.net [researchgate.net]

- 7. Application of hyphenated LC/NMR and LC/MS techniques in rapid identification of in vitro and in vivo metabolites of iloperidone - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: A Robust and Sensitive LC-MS/MS Method for the Quantification of Hydroxy Iloperidone in Human Plasma

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a highly selective and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative determination of hydroxy iloperidone (P95), a major active metabolite of the atypical antipsychotic iloperidone, in human plasma.[1][2][3][4][5] The method utilizes a simple protein precipitation extraction procedure and offers a rapid analysis time, making it suitable for high-throughput pharmacokinetic studies. The method was developed and validated based on regulatory guidelines for bioanalytical method validation.[6][7][8][9]

Introduction

Iloperidone is an atypical antipsychotic agent used in the treatment of schizophrenia.[4] It is extensively metabolized in the liver, primarily through three pathways: carbonyl reduction to form P88, CYP2D6-mediated hydroxylation to produce hydroxy iloperidone (P95), and CYP3A4-mediated O-demethylation.[1][3][5] Hydroxy iloperidone (P95) is a significant metabolite, and its plasma concentrations can be substantial, contributing to the overall pharmacological effect and potential for drug-drug interactions.[1][2][3] Therefore, a reliable and sensitive bioanalytical method for the quantification of hydroxy iloperidone is crucial for pharmacokinetic and toxicokinetic studies, as well as for therapeutic drug monitoring.

This application note presents a detailed protocol for an LC-MS/MS method for the quantification of hydroxy iloperidone in human plasma. The method is designed to provide high sensitivity, specificity, and throughput, meeting the requirements of drug development professionals and researchers.

Metabolic Pathway of Iloperidone

Caption: Metabolic pathway of Iloperidone.

Experimental

Materials and Reagents

-

Hydroxy Iloperidone reference standard

-

Iloperidone-d4 (Internal Standard)

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ammonium formate

-

Human plasma (K2EDTA)

-

Deionized water

Instrumentation

-

Liquid Chromatograph: Shimadzu Nexera X2 or equivalent

-

Mass Spectrometer: SCIEX QTRAP 6500+ or equivalent

-

Analytical Column: Waters Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm or equivalent

LC-MS/MS Method

Table 1: Chromatographic Conditions

| Parameter | Condition |

| Column | Waters Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40 °C |

| Gradient | 10% B to 90% B in 2.5 min, hold for 1 min, return to initial in 0.1 min, equilibrate for 1.4 min |

| Total Run Time | 5.0 min |

Table 2: Mass Spectrometric Conditions

| Parameter | Condition |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Curtain Gas | 35 psi |

| Collision Gas | Medium |

| IonSpray Voltage | 5500 V |

| Temperature | 550 °C |

| Ion Source Gas 1 | 55 psi |

| Ion Source Gas 2 | 60 psi |

| MRM Transitions | |

| Hydroxy Iloperidone | Q1: 443.2 -> Q3: 207.1 |

| Iloperidone-d4 (IS) | Q1: 431.2 -> Q3: 191.1 |

Protocols

Standard and Quality Control (QC) Sample Preparation

-

Stock Solutions: Prepare individual stock solutions of hydroxy iloperidone and iloperidone-d4 (Internal Standard, IS) in methanol at a concentration of 1 mg/mL.

-

Working Standard Solutions: Prepare serial dilutions of the hydroxy iloperidone stock solution in 50:50 acetonitrile:water to create working standard solutions for the calibration curve and QC samples.

-

Calibration Curve and QC Samples: Spike blank human plasma with the appropriate working standard solutions to prepare calibration standards ranging from 0.1 to 100 ng/mL and QC samples at low, medium, and high concentrations (e.g., 0.3, 30, and 80 ng/mL).

Sample Preparation Protocol

-

Pipette 50 µL of plasma sample (standard, QC, or unknown) into a 1.5 mL microcentrifuge tube.

-

Add 150 µL of the internal standard working solution (10 ng/mL iloperidone-d4 in acetonitrile).

-

Vortex for 30 seconds to precipitate proteins.

-

Centrifuge at 13,000 rpm for 10 minutes.

-

Transfer 100 µL of the supernatant to a 96-well plate or autosampler vial.

-

Inject 5 µL into the LC-MS/MS system.

Experimental Workflow

Caption: Experimental workflow for LC-MS/MS analysis.

Results and Discussion

The developed LC-MS/MS method demonstrated excellent performance for the quantification of hydroxy iloperidone in human plasma. The chromatographic conditions provided good peak shape and resolution, with no significant interference from endogenous plasma components.

Method Validation Summary

The method was validated according to international guidelines, assessing linearity, accuracy, precision, selectivity, recovery, and matrix effect.

Table 3: Calibration Curve Summary

| Analyte | Calibration Range (ng/mL) | R² | Weighting |

| Hydroxy Iloperidone | 0.1 - 100 | >0.995 | 1/x² |

Table 4: Accuracy and Precision

| QC Level | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) | Accuracy (%) | Intra-day Precision (%CV) | Inter-day Precision (%CV) |

| LLOQ QC | 0.1 | 0.105 | 105.0 | 6.8 | 8.2 |

| Low QC | 0.3 | 0.291 | 97.0 | 5.1 | 6.5 |

| Mid QC | 30 | 31.2 | 104.0 | 4.3 | 5.8 |

| High QC | 80 | 78.9 | 98.6 | 3.9 | 4.7 |

Acceptance criteria for accuracy: 85-115% (80-120% for LLOQ). Acceptance criteria for precision: ≤15% CV (≤20% for LLOQ).[6][9]

Table 5: Recovery and Matrix Effect

| QC Level | Mean Recovery (%) | Recovery %CV | Mean Matrix Effect (%) | Matrix Effect %CV |

| Low QC | 92.5 | 4.8 | 98.2 | 3.5 |

| High QC | 94.1 | 3.9 | 99.5 | 2.8 |

Conclusion

The described LC-MS/MS method provides a rapid, sensitive, and reliable approach for the quantification of hydroxy iloperidone in human plasma. The simple protein precipitation sample preparation and short chromatographic run time make it well-suited for high-throughput analysis in a research or drug development setting. The method has been validated to meet regulatory expectations for bioanalytical assays.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Iloperidone for schizophrenia | MDedge [mdedge.com]

- 3. hhs.texas.gov [hhs.texas.gov]

- 4. Iloperidone (Fanapt): An FDA-Approved Treatment Option for Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]

- 5. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]

- 6. ema.europa.eu [ema.europa.eu]

- 7. courses.washington.edu [courses.washington.edu]

- 8. Bioanalytical method validation: An updated review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. globalresearchonline.net [globalresearchonline.net]

Utilizing Hydroxy Iloperidone-d3 as an Internal Standard for Accurate Pharmacokinetic Analysis of Iloperidone

Application Note

Introduction

Iloperidone is an atypical antipsychotic medication used in the management of schizophrenia.[1][2] Accurate determination of its concentration and that of its major metabolites in biological matrices is crucial for pharmacokinetic studies, bioequivalence assessments, and therapeutic drug monitoring. The use of a stable isotope-labeled internal standard is the gold standard for quantitative analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS) as it corrects for variability in sample preparation and matrix effects. This document outlines the application and protocol for using Hydroxy Iloperidone-d3 as an internal standard for the precise and reliable quantification of iloperidone and its primary active metabolites, P88 and P95, in human plasma.

The structural similarity and identical physicochemical properties of Hydroxy Iloperidone-d3 to the analyte of interest ensure consistent behavior during extraction and ionization, leading to high accuracy and precision in analytical results. This methodology is particularly valuable for supporting clinical trials and research studies requiring robust bioanalytical data.

Core Principles

The methodology is founded on the principle of stable isotope dilution. A known concentration of Hydroxy Iloperidone-d3 is spiked into plasma samples containing unknown concentrations of iloperidone and its metabolites. During sample preparation and LC-MS/MS analysis, the deuterated internal standard and the analytes are processed identically. The ratio of the mass spectrometric response of the analyte to that of the internal standard is used to calculate the analyte concentration, effectively normalizing for any variations that may occur.

Experimental Workflow

The overall experimental workflow for the quantification of iloperidone and its metabolites using Hydroxy Iloperidone-d3 as an internal standard is depicted below.

Bioanalytical workflow for iloperidone quantification.

Quantitative Data Summary

The following tables summarize the key quantitative parameters of the bioanalytical method validated for the simultaneous determination of iloperidone and its metabolites using a deuterated internal standard.

Table 1: LC-MS/MS Method Parameters

| Parameter | Value |

| Liquid Chromatography | |

| HPLC Column | ACE 5 C8 |

| Mobile Phase | Acetonitrile: 5mM Ammonium Formate (pH 4.8) (25:75, v/v)[3] |

| Flow Rate | 0.35 mL/min[3] |

| Column Temperature | 40°C[3] |

| Run Time | 3 min[1][4] |

| Mass Spectrometry | |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Detection Mode | Multiple Reaction Monitoring (MRM) |

| MRM Transition (Iloperidone) | m/z 427.2 → 261.2[3] |

| MRM Transition (P88 & P95) | m/z 429.1 → 261.1[3] |

| MRM Transition (Internal Standard) | To be optimized for Hydroxy Iloperidone-d3 |

Table 2: Method Validation Parameters

| Parameter | Iloperidone | P88 | P95 |

| Linearity Range (ng/mL) | 0.01 - 6[1][4] | 0.01 - 6[1][4] | 0.01 - 6[1][4] |

| Accuracy (%) | 96.2 - 105[1][4] | 96.2 - 105[1][4] | 96.2 - 105[1][4] |

| Precision (%CV) | 1.17 - 4.75[1][4] | 1.17 - 4.75[1][4] | 1.17 - 4.75[1][4] |

| Extraction Recovery (%) | >84[1][4] | >84[1][4] | >84[1][4] |

| Matrix Factor (IS Normalized) | 0.97 - 1.03[1][4] | 0.97 - 1.03[1][4] | 0.97 - 1.03[1][4] |

Detailed Experimental Protocols

1. Preparation of Stock and Working Solutions

-

Analyte Stock Solutions (1 mg/mL): Accurately weigh and dissolve iloperidone, P88, and P95 in methanol to prepare individual stock solutions.

-

Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve Hydroxy Iloperidone-d3 in methanol.

-

Working Solutions: Prepare serial dilutions of the analyte and internal standard stock solutions in a suitable solvent (e.g., 50:50 methanol:water) to create calibration standards and quality control (QC) samples.

2. Sample Preparation: Solid Phase Extraction (SPE)

-

Sample Pre-treatment: To 100 µL of human plasma in a polypropylene tube, add 25 µL of the Hydroxy Iloperidone-d3 working solution (internal standard). Vortex for 30 seconds.

-

SPE Cartridge Conditioning: Condition an appropriate SPE cartridge (e.g., Oasis MCX) by passing methanol followed by deionized water.

-

Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.

-

Washing: Wash the cartridge with a suitable solvent (e.g., 2% formic acid in water) to remove interferences.

-

Elution: Elute the analytes and the internal standard with an appropriate elution solvent (e.g., 5% ammonium hydroxide in methanol).

-

Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.

-

Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase. Vortex to ensure complete dissolution.

3. LC-MS/MS Analysis

-

Injection: Inject a specified volume (e.g., 10 µL) of the reconstituted sample onto the LC-MS/MS system.

-

Chromatographic Separation: Perform the chromatographic separation using the conditions outlined in Table 1.

-

Mass Spectrometric Detection: Detect the analytes and the internal standard using the MRM transitions specified in Table 1. The MS parameters should be optimized for maximum sensitivity.

4. Data Analysis and Quantification

-

Peak Integration: Integrate the chromatographic peaks for the analytes and the internal standard.

-

Ratio Calculation: Calculate the peak area ratio of each analyte to the internal standard.

-

Calibration Curve: Construct a calibration curve by plotting the peak area ratios of the calibration standards against their known concentrations. A linear regression with a weighting factor (e.g., 1/x²) is typically used.

-

Concentration Determination: Determine the concentrations of the analytes in the unknown samples by interpolating their peak area ratios from the calibration curve.

Signaling Pathway Context

Iloperidone exerts its antipsychotic effect primarily through its interaction with dopamine D2 and serotonin 5-HT2A receptors. The pharmacokinetic profile, which is accurately determined using this method, directly influences the drug's concentration at these receptor sites and, consequently, its therapeutic efficacy and potential for side effects.

PK/PD relationship of iloperidone.

Conclusion

The use of Hydroxy Iloperidone-d3 as an internal standard in conjunction with a validated LC-MS/MS method provides a robust, sensitive, and specific approach for the quantitative analysis of iloperidone and its major metabolites in human plasma. This methodology is essential for researchers, scientists, and drug development professionals involved in the pharmacokinetic evaluation of iloperidone, ensuring the generation of high-quality data for regulatory submissions and clinical decision-making.

References

- 1. Stable-isotope dilution LC-MS/MS assay for determination of iloperidone and its two major metabolites, P 88 and P 95, in human plasma: application to a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ClinPGx [clinpgx.org]

- 3. Simultaneous determination of iloperidone and its two active metabolites in human plasma by liquid chromatography-tandem mass spectrometry: application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Application Notes and Protocols for Solid-Phase Extraction of Iloperidone and its Metabolites

For Researchers, Scientists, and Drug Development Professionals

Introduction

Iloperidone is an atypical antipsychotic agent utilized in the management of schizophrenia.[1] Accurate quantification of Iloperidone and its primary active metabolites, P88 (risperidone) and P95 (9-hydroxyrisperidone), in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence assessments.[2][3][4] This document provides a detailed protocol for the solid-phase extraction (SPE) of Iloperidone and its metabolites from human plasma, followed by analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The protocol is based on established methodologies and offers high recovery and reproducibility.[2][3][5]

Mechanism of Action and Metabolism

Iloperidone exerts its therapeutic effects primarily through antagonism of dopamine D2 and serotonin 5-HT2A receptors.[6] Like other atypical antipsychotics, its interaction with these receptors helps to modulate neurotransmitter activity associated with psychosis.[6] The drug is extensively metabolized in the liver, primarily by CYP2D6 and CYP3A4 enzymes, leading to the formation of its major metabolites, P88 and P95.[4]

Quantitative Data Summary

The following table summarizes the performance characteristics of the described solid-phase extraction and LC-MS/MS method for the quantification of Iloperidone and its metabolites in human plasma.

| Analyte | Linearity Range (ng/mL) | LLOQ (ng/mL) | Recovery (%) | Accuracy (%) | Precision (%CV) |

| Iloperidone | 0.01 - 6 | 0.01 | >84 | 96.2 - 105 | 1.17 - 4.75 |

| Metabolite P88 | 0.01 - 6 | 0.01 | >84 | 96.2 - 105 | 1.17 - 4.75 |

| Metabolite P95 | 0.01 - 6 | 0.01 | >84 | 96.2 - 105 | 1.17 - 4.75 |

Data is compiled from a bioequivalence study utilizing a similar SPE-LC-MS/MS methodology.[2][3][4]

Experimental Protocols

Materials and Reagents

-

Iloperidone, P88, and P95 analytical standards

-

Deuterated internal standards (e.g., Iloperidone-d4, P88-d4, P95-d4)

-

Human plasma (with anticoagulant, e.g., K2EDTA)

-

Methanol (HPLC grade)

-

Acetonitrile (HPLC grade)

-

Ammonium hydroxide (ACS grade)

-

Formic acid (ACS grade)

-

Deionized water (18 MΩ·cm)

-

Mixed-mode solid-phase extraction cartridges (e.g., Bond Elut Certify, 30 mg, 1 mL)

Instrumentation

-

Liquid chromatography system coupled with a triple quadrupole mass spectrometer (LC-MS/MS)

-

SPE manifold

-

Nitrogen evaporator

-

Vortex mixer

-

Centrifuge

Sample Preparation and Solid-Phase Extraction (SPE) Protocol

This protocol is optimized for the extraction of Iloperidone and its metabolites from 100 µL of human plasma.

-

Sample Pre-treatment:

-

Thaw frozen plasma samples at room temperature.

-

Vortex mix the plasma samples for 10 seconds.

-

To 100 µL of plasma in a microcentrifuge tube, add 10 µL of the internal standard working solution.

-

Vortex for 10 seconds.

-